BENGHE Foundational & Exploratory

Check Availability & Pricing

The Structural and Functional Landscape of
Caffeoyltryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Caffeoyltryptophan

Cat. No.: B1649275

Abstract

Caffeoyltryptophan, a naturally occurring phenolic amide, has garnered significant interest
within the scientific community for its diverse biological activities. This document provides a
comprehensive technical overview of Caffeoyltryptophan, detailing its chemical structure,
synthesis, and key biological functions. It summarizes quantitative data from pivotal studies and
presents detailed experimental protocols for its synthesis and biological evaluation. This guide
is intended for researchers, scientists, and professionals in drug development seeking to
understand and utilize this compound in their work.

Core Structure and Chemical Identity

Caffeoyltryptophan, also known as Javamide-Il, is a conjugate formed by an amide linkage
between the carboxylic acid group of caffeic acid and the amino group of L-tryptophan. The
IUPAC name for this molecule is (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyllamino]-3-
(1H-indol-3-yl)propanoic acid[1]. This structure combines the antioxidant properties of a
catechol-containing phenolic acid with the biological recognition of an essential amino acid.
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Identifier Value

Molecular Formula C20H18N20s[1]

Molecular Weight 366.4 g/mol [1]

CAS Number 109163-69-1[1]
2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-

IUPAC Name (2S) [[(.) ( ! ydroxyphenyl)p .p |
enoyllamino]-3-(1H-indol-3-yl)propanoic acid[1]
C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--

SMILES
NC(=0)/C=C/C3=CC(=C(C=C3)0)O

InChl Key XITPERBRINUFSB-BVBGJJFLSA-N

Biological Activity and Quantitative Data

Caffeoyltryptophan exhibits several noteworthy biological activities, primarily related to
metabolic regulation. It has been identified as an inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2
(SIRT2) and has demonstrated effects on adipogenesis and glucose metabolism.

Table 2.1: Sirtuin Inhibition Data

Quantitative analysis has determined the inhibitory potency of Caffeoyltryptophan against
SIRT1 and SIRT2, key enzymes in cellular regulation.

Target Parameter Value Reference
SIRT1 ICso 34 uM --INVALID-LINK--
SIRT2 ICso 8.7 uM --INVALID-LINK--

Table 2.2: Sirtuin 2 Inhibition Kinetics

Kinetic studies reveal the mechanism of SIRT2 inhibition by Caffeoyltryptophan.
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Inhibition Type vs.
Parameter Value Reference
Substrate

Non-competitive vs.
Ki 9.8 uM --INVALID-LINK--
NAD*

Competitive vs.
Ki 5.3uM _ --INVALID-LINK--
Peptide Substrate

Table 2.3: In Vivo Metabolic Study Data

Animal studies have been conducted to assess the effect of Caffeoyltryptophan on glucose

tolerance.
Study Type Species Dosage Outcome Reference
Oral Glucose 30 mg/kg/day Reduced blood
Mouse _ --INVALID-LINK--
Tolerance Test (i.p.) for 1 week glucose levels

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and biological
evaluation of Caffeoyltryptophan.

Chemical Synthesis and Characterization

The synthesis of Caffeoyltryptophan is typically achieved via amide bond formation between
caffeic acid and L-tryptophan.

Objective: To chemically synthesize N-Caffeoyl-L-tryptophan.
Materials:

» Caffeic Acid

e L-Tryptophan methyl ester hydrochloride

o Coupling Agent: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
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» Additive: 1-Hydroxybenzotriazole (HOBY)

o Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

e Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
o Ethyl acetate

e Hexanes

e Agqueous HCI (e.g., 1M)

o Saturated aqueous NaHCOs

e Brine

e Anhydrous MgSOa or Na2SOa

o For deprotection (if using methyl ester): Lithium hydroxide (LIOH), Tetrahydrofuran (THF),
Water

Protocol:

 Activation of Caffeic Acid: Dissolve caffeic acid (1 equivalent) and HOBLt (1.1 equivalents) in
anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise
and stir the mixture at 0°C for 30 minutes.

o Coupling Reaction: In a separate flask, dissolve L-tryptophan methyl ester hydrochloride (1
equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents). Add this solution to the
activated caffeic acid mixture. Allow the reaction to warm to room temperature and stir for 12-
24 hours.

o Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially
with 1M HCI, saturated NaHCOs, and brine. Dry the organic phase over anhydrous MgSOa,
filter, and concentrate under reduced pressure.

 Purification of Ester: Purify the crude Caffeoyltryptophan methyl ester using silica gel
column chromatography.
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o Saponification (Deprotection): Dissolve the purified ester in a mixture of THF and water. Add

LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored

by TLC or LC-MS).

o Final Work-up and Purification: Acidify the mixture with 1M HCI to pH 2-3 and extract with
ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Naz2SOa4,

and concentrate. Purify the final product, Caffeoyltryptophan, by preparative reverse-phase

HPLC.

o Characterization: Confirm the structure of the purified product using *H NMR, 3C NMR, and

high-resolution mass spectrometry (HRMS).
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Figure 1. Workflow for the chemical synthesis of Caffeoyltryptophan.

Sirtuin Inhibition Assay

This fluorometric assay quantifies the inhibitory effect of Caffeoyltryptophan on SIRT1/2

activity.
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Objective: To measure the ICso of Caffeoyltryptophan for SIRT1 and SIRT2.
Materials:

Recombinant human SIRT1 or SIRT2 enzyme

Fluorogenic acetylated peptide substrate

NAD+

Developer solution

Assay Buffer (e.g., Tris-HCI, pH 8.0, containing NaCl and a reducing agent)
Caffeoyltryptophan (dissolved in DMSO)

96-well black microplates

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
Protocol:

Reagent Preparation: Prepare serial dilutions of Caffeoyltryptophan in assay buffer.
Prepare working solutions of SIRT1/2 enzyme, peptide substrate, and NAD™ in assay buffer.

Reaction Setup: To each well of a 96-well plate, add the assay buffer. Add the
Caffeoyltryptophan dilutions (or DMSO for control). Add the SIRT1 or SIRT2 enzyme to all
wells except the 'no enzyme' control.

Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with
the enzyme.

Initiate Reaction: Start the deacetylation reaction by adding a mixture of the fluorogenic
peptide substrate and NAD* to all wells.

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
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e Develop Signal: Stop the reaction and develop the fluorescent signal by adding the
developer solution to each well. Incubate at 37°C for 15 minutes.

o Measurement: Read the fluorescence intensity using a plate reader.

o Data Analysis: Subtract the background fluorescence (‘'no enzyme' control). Plot the
percentage of inhibition against the logarithm of the Caffeoyltryptophan concentration. Fit
the data to a dose-response curve to calculate the ICso value.

Adipogenesis Differentiation Assay

This protocol details the induction and assessment of adipogenesis in 3T3-L1 preadipocytes.
Objective: To assess the effect of Caffeoyltryptophan on adipocyte differentiation.

Materials:

3T3-L1 preadipocyte cell line

o DMEM with 10% Bovine Calf Serum (Growth Medium)

o DMEM with 10% Fetal Bovine Serum (FBS)

 Differentiation Cocktail (MDI): 0.5 mM IBMX, 1 uM Dexamethasone, 10 pg/mL Insulin in
DMEM with 10% FBS

e Insulin Medium: 10 pg/mL Insulin in DMEM with 10% FBS

o Caffeoyltryptophan

o Phosphate-Buffered Saline (PBS)

e Formalin (10%)

e Oil Red O staining solution

* |sopropanol

Protocol:
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e Cell Seeding: Seed 3T3-L1 cells in a multi-well plate and grow to confluence in Growth
Medium.

» Post-Confluence Arrest: Two days after reaching confluence (Day 0), switch the medium to
the Differentiation Cocktail (MDI), with or without various concentrations of
Caffeoyltryptophan.

 Induction Period: After 2-3 days (Day 2/3), replace the medium with Insulin Medium, with or
without Caffeoyltryptophan.

o Maturation: After another 2 days (Day 4/5), replace the medium with DMEM containing 10%
FBS (with or without Caffeoyltryptophan) and continue to culture for several more days,
changing the medium every 2 days. Differentiation is typically complete by Day 8-10.

e Oil Red O Staining:

Wash the differentiated cells with PBS.

[¢]

Fix the cells with 10% formalin for 1 hour.

[e]

o

Wash with water and then with 60% isopropanol.

[¢]

Stain the cells with Oil Red O working solution for 20-30 minutes to visualize lipid droplets.

[¢]

Wash extensively with water.

e Quantification:
o Visually assess differentiation under a microscope.
o For quantitative analysis, elute the stain from the cells by adding isopropanol to each well.
o Measure the absorbance of the eluate at ~510 nm in a plate reader.

Signaling Pathways

Caffeoyltryptophan has been shown to enhance adipogenic differentiation in 3T3-L1 cells.
This process involves the MEK/ERK signaling pathway and SIRT1, which converge on the
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master regulators of adipogenesis, PPARy and C/EBPa.
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Figure 2. Proposed signaling pathway for Caffeoyltryptophan in adipogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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